NK1 Receptor Binding Affinity Compared to the Clinical Reference Antagonist Aprepitant
In a head-to-head binding assay using human substance P (NK1) receptor, 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide exhibited an IC50 of 2.78 nM, whereas the first-generation clinical NK1 antagonist aprepitant (MK-0869) showed an IC50 of 0.98 nM under the same assay conditions [1]. The 2.8-fold lower potency of the target compound is offset by its structurally distinct 3,5-dimethylpiperidine sulfonamide motif, which may confer differential off-target kinase selectivity and physicochemical properties relevant for backup compound development [1].
| Evidence Dimension | NK1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.78 nM |
| Comparator Or Baseline | Aprepitant (MK-0869), IC50 = 0.98 nM |
| Quantified Difference | 2.84-fold lower potency vs. aprepitant |
| Conditions | Radioligand displacement assay on human recombinant NK1 receptor, pH 7.4, 2°C, 96-well plate format (Greiner), reference ligand [3H]-substance P [1] |
Why This Matters
This head-to-head data allows medicinal chemists to benchmark the compound against the gold-standard NK1 antagonist for SAR campaigns where a distinct resistance or selectivity profile is desired.
- [1] US Patent 9,708,266 B2 (Kissei Pharmaceutical Co., Ltd.)—Example 16: Compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide; NK1 binding IC50 2.78 nM. View Source
